molecular formula C15H14N2O2 B1675244 Licarbazepine CAS No. 29331-92-8

Licarbazepine

Cat. No.: B1675244
CAS No.: 29331-92-8
M. Wt: 254.28 g/mol
InChI Key: BMPDWHIDQYTSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licarbazepine is a voltage-gated sodium channel blocker with anticonvulsant and mood-stabilizing effects. It is an active metabolite of oxcarbazepine and is related to esthis compound. This compound is used primarily in the treatment of epilepsy and bipolar disorder .

Mechanism of Action

Target of Action

Licarbazepine primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .

Mode of Action

This compound acts as a blocker of these voltage-gated sodium channels . By binding to these channels, it inhibits their function, preventing the flow of sodium ions into the neuron . This action reduces the neuron’s ability to generate action potentials, thereby decreasing neuronal excitability . In addition to this, this compound also modulates NMDA receptor function and blocks high-voltage-dependent N-type calcium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking sodium channels, this compound disrupts the normal flow of ions that is necessary for the propagation of electrical signals along neurons . This disruption can help to prevent the abnormal, excessive neuronal activity that characterizes conditions such as epilepsy .

Pharmacokinetics

This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is an active metabolite of oxcarbazepine . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in neuronal excitability. By blocking voltage-gated sodium channels, this compound prevents the generation and propagation of action potentials . This can help to normalize neuronal activity in conditions characterized by excessive neuronal firing, such as epilepsy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as body weight, sex, region, and baseline use of certain other medications (like carbamazepine or lamotrigine) can influence the probability of treatment-emergent adverse events . Furthermore, the ethnicity of patients can also influence the pharmacokinetic characteristics of this compound .

Biochemical Analysis

Biochemical Properties

Licarbazepine plays a crucial role in biochemical reactions by inhibiting voltage-gated sodium channels. This inhibition stabilizes the inactivated state of these channels, preventing their return to the activated state during which seizure activity can occur . This compound interacts with various enzymes and proteins, including those involved in the metabolism of its prodrug, oxcarbazepine. The primary enzymes involved in its metabolism are arylketone reductase and glucuronosyltransferase, which convert oxcarbazepine to this compound and subsequently to its glucuronide metabolites .

Cellular Effects

This compound affects various types of cells and cellular processes by modulating sodium channel activity. In neurons, it reduces the frequency of action potentials, thereby decreasing neuronal excitability and preventing seizures . This compound also influences cell signaling pathways, particularly those involving sodium ion flux, which can impact gene expression and cellular metabolism. By stabilizing neuronal membranes, this compound helps maintain normal cellular function and prevents the excessive firing of neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the inactivated state of voltage-gated sodium channels. This binding prevents the channels from returning to their activated state, thereby inhibiting repetitive neuronal firing . This compound’s action at the molecular level includes enzyme inhibition, particularly of those enzymes involved in its own metabolism. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors that are sensitive to changes in sodium ion concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable, but it can degrade into inactive metabolites over extended periods . Long-term studies have shown that this compound maintains its anticonvulsant effects over time, although its efficacy may decrease as it is metabolized and excreted . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function remain consistent, with no significant long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively controls seizures without causing significant adverse effects . At higher doses, this compound can cause toxicity, including symptoms such as dizziness, drowsiness, and ataxia . Threshold effects have been observed, where the efficacy of this compound plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its anticonvulsant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion from oxcarbazepine by arylketone reductase . Once formed, this compound undergoes further metabolism by glucuronosyltransferase to form glucuronide conjugates, which are then excreted . These metabolic pathways are crucial for the elimination of this compound from the body and for maintaining its therapeutic levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body . This compound’s localization within tissues is influenced by its interaction with transporters and binding proteins, which help maintain its therapeutic concentrations in target areas such as the brain .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the plasma membrane of neurons . It targets voltage-gated sodium channels located on the neuronal membrane, where it exerts its anticonvulsant effects . Post-translational modifications, such as phosphorylation, may influence this compound’s activity and its ability to localize to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Licarbazepine can be synthesized from oxcarbazepine through a stereoselective reduction process. One method involves the use of lipase-catalyzed kinetic resolution to separate the enantiomers of this compound . Another approach involves the use of carbonyl reductase in a biphasic system to achieve high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves the chemical reduction of oxcarbazepine followed by purification steps to isolate the desired enantiomer. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Licarbazepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Licarbazepine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high selectivity for the inactivated state of sodium channels, which may contribute to its efficacy and reduced side effects compared to other similar compounds. Its stereoselective synthesis and high enantiomeric purity also distinguish it from other antiepileptic drugs .

Properties

IUPAC Name

5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865484
Record name Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29331-92-8
Record name Licarbazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29331-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarbazepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029331928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX1A5KJ3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licarbazepine
Reactant of Route 2
Licarbazepine
Reactant of Route 3
Licarbazepine
Reactant of Route 4
Licarbazepine
Reactant of Route 5
Licarbazepine
Reactant of Route 6
Licarbazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.